1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea, a compound with significant potential in medicinal chemistry, features a unique structure that combines two methoxyphenyl groups with an amino group. This compound is of interest due to its various biological activities and applications in pharmaceutical research.
This compound belongs to the class of ureas, which are organic compounds characterized by the presence of a carbonyl group (C=O) bonded to two amine groups. Ureas have been extensively studied for their biological properties, including anti-cancer and anti-inflammatory activities. The specific structure of 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.
The synthesis of 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea can be accomplished through several methods, typically involving the reaction of appropriate anilines with isocyanates or carbamates. A common approach includes:
The molecular formula for 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea is CHNO. The compound features:
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions typical of urea derivatives:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea likely involves:
Further studies are necessary to elucidate the exact mechanisms involved in its biological activity.
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea has potential applications in:
The ongoing research into its properties may reveal additional therapeutic applications, especially in oncology or neurology.
Urea derivatives have evolved into privileged scaffolds in medicinal chemistry due to their versatile hydrogen-bonding capabilities and conformational flexibility. Early drug discovery recognized urea’s capacity to mimic peptide bonds, enabling robust interactions with biological targets. By the 2000s, diaryl ureas emerged as kinase inhibitors, exemplified by sorafenib’s FDA approval (2005) for renal cell carcinoma. The compound 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea (CAS 926254-69-5) represents an advanced iteration of this scaffold, designed to optimize target engagement through strategic substituent placement [3].
Virtual screening studies of >1,300 pyrrolizine-urea hybrids identified diaryl ureas as top-scoring hits against cyclin-dependent kinases (CDKs), demonstrating IC50 values of 0.16–34.13 μM in cancer cells. This validated the urea motif’s role in anchoring inhibitors to kinase hinge regions [3]. Contemporary research further diversified urea applications, as seen in myeloperoxidase (MPO) inhibitors like 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, which irreversibly inactivates MPO through mechanism-based covalent modification [9]. The structural plasticity of urea derivatives enables tailored selectivity profiles, positioning them as indispensable tools for targeting diverse enzyme classes.
Table 1: Fundamental Properties of 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea
Property | Value |
---|---|
CAS Registry Number | 926254-69-5 |
Molecular Formula | C15H17N3O3 |
Molecular Weight | 287.32 g/mol |
IUPAC Name | 1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |
SMILES | COc1ccccc1NC(=O)Nc1cc(N)ccc1OC |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
XLogP3 | 2.8 (estimated) |
This diaryl urea derivative exhibits three critical pharmacophoric elements essential for target recognition:
Table 2: Pharmacophoric Mapping of Key Structural Elements
Structural Feature | Pharmacophoric Role | Target Interaction Type |
---|---|---|
Urea carbonyl (C=O) | Hydrogen Bond Acceptor (HBA) | H-bond with kinase hinge backbone |
Urea –NH groups | Hydrogen Bond Donors (HBD1, HBD2) | H-bonds with kinase catalytic residues |
2-Methoxyphenyl ring | Hydrophobic/Aromatic (HYD1) | π-stacking with gatekeeper residues |
ortho-OCH3 group | Steric modulator | Induces binding pocket selectivity |
5-Amino group | HBD/HBA switch | Polar interactions with allosteric sites |
The molecular weight (287.32 g/mol) and calculated XLogP3 (~2.8) align with Lipinski’s rule parameters, suggesting favorable oral bioavailability. Conformational analysis reveals the ortho-methoxy groups force non-coplanarity between aryl rings, reducing π-π stacking aggregation risks while optimizing solvent-exposed surface area [2] [5].
This compound’s design specifically addresses limitations of early CDK inhibitors:
Beyond Kinases: Urea derivatives demonstrate remarkable target plasticity. In MPO inhibition, aminopyridine-ureas like 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea form covalent heme adducts after one-electron oxidation, irreversibly blocking hypochlorous acid production. The electron-rich 5-amino group in 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea suggests similar oxidizability, potentially enabling MPO inhibition – an underexplored application [9].
Pharmacophore Hybridization: The scaffold serves as a platform for hybridization with complementary pharmacophores. Incorporating pyrrolizine moieties (as in screened libraries) yielded dual CDK/HDAC inhibitors, leveraging urea’s hinge-binding capability while extending into adjacent hydrophobic pockets. This rational targeting exploits conserved enzyme features across target classes [3] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1